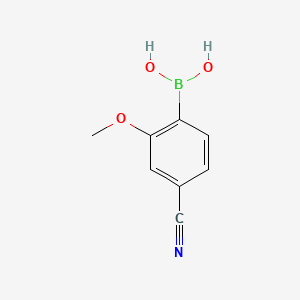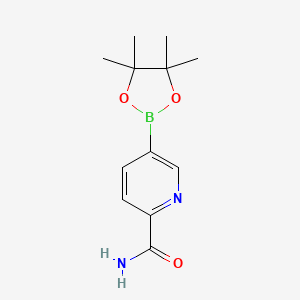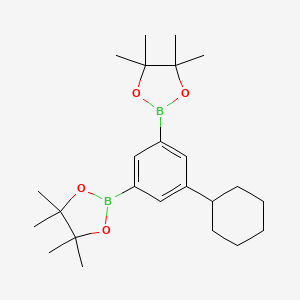
2,3,5-トリクロロイソニコチン酸メチル
説明
Methyl 2,3,5-trichloroisonicotinate: is an organic compound with the molecular formula C7H4Cl3NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2, 3, and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group
科学的研究の応用
Chemistry: Methyl 2,3,5-trichloroisonicotinate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, methyl 2,3,5-trichloroisonicotinate is studied for its potential as a bioactive compound. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research is ongoing to explore their efficacy as pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, methyl 2,3,5-trichloroisonicotinate is used as a precursor in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable building block in chemical manufacturing.
作用機序
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -5.69 cm/s . These properties may impact the bioavailability of Methyl 2,3,5-trichloroisonicotinate, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Methyl 2,3,5-trichloroisonicotinate’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Methyl 2,3,5-trichloroisonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that Methyl 2,3,5-trichloroisonicotinate can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, it is not a substrate for P-glycoprotein, indicating its potential for high bioavailability .
Cellular Effects
Methyl 2,3,5-trichloroisonicotinate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the oxidative activity of mitochondria and dehydrogenase activity in cells . These effects can lead to changes in cellular energy metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of Methyl 2,3,5-trichloroisonicotinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an inhibitor of CYP1A2, which plays a crucial role in the metabolism of various xenobiotics and endogenous compounds . By inhibiting this enzyme, Methyl 2,3,5-trichloroisonicotinate can alter the metabolic pathways and influence the pharmacokinetics of other compounds.
Dosage Effects in Animal Models
The effects of Methyl 2,3,5-trichloroisonicotinate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, high doses of similar compounds have been associated with changes in cellular metabolism and potential toxicity . Therefore, careful dosage optimization is crucial for its safe and effective use in research.
Metabolic Pathways
Methyl 2,3,5-trichloroisonicotinate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of terpenoids . This interaction highlights its potential role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of Methyl 2,3,5-trichloroisonicotinate within cells and tissues are critical for its biological activity. It is known to have high gastrointestinal absorption and can permeate the blood-brain barrier . These properties suggest that it can effectively reach target tissues and exert its effects. Additionally, its interaction with transporters and binding proteins can influence its localization and accumulation within cells.
Subcellular Localization
Methyl 2,3,5-trichloroisonicotinate exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytosol and mitochondria, where it can interact with various enzymes and proteins . This localization is crucial for its role in modulating cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2,3,5-trichloroisonicotinate can be synthesized through several methods. One common approach involves the chlorination of isonicotinic acid followed by esterification. The reaction typically involves the following steps:
Chlorination: Isonicotinic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2, 3, and 5 positions on the pyridine ring.
Esterification: The resulting trichloroisonicotinic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form methyl 2,3,5-trichloroisonicotinate.
Industrial Production Methods: Industrial production of methyl 2,3,5-trichloroisonicotinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Methyl 2,3,5-trichloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or completely dechlorinated products.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Products range from partially dechlorinated compounds to fully reduced derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and other oxidized derivatives.
類似化合物との比較
- Methyl 2,3,6-trichloroisonicotinate
- Methyl 2,4,5-trichloroisonicotinate
- Methyl 2,3,5-trichlorobenzoate
Comparison: Methyl 2,3,5-trichloroisonicotinate is unique due to the specific positioning of chlorine atoms on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications. For example, the position of chlorine atoms can affect the compound’s ability to participate in substitution reactions or its interaction with biological targets.
特性
IUPAC Name |
methyl 2,3,5-trichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c1-13-7(12)4-3(8)2-11-6(10)5(4)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSDEIIJMVDXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678882 | |
| Record name | Methyl 2,3,5-trichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-65-6 | |
| Record name | Methyl 2,3,5-trichloro-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3,5-trichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)




![N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide](/img/structure/B572061.png)








